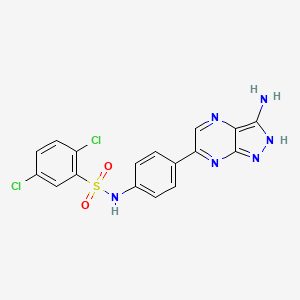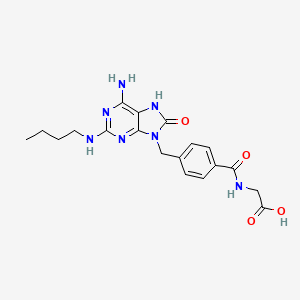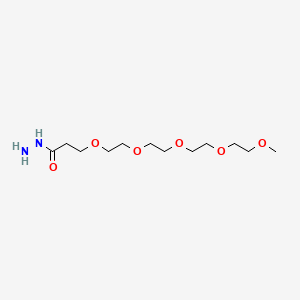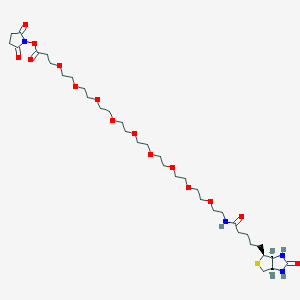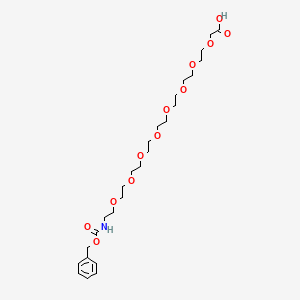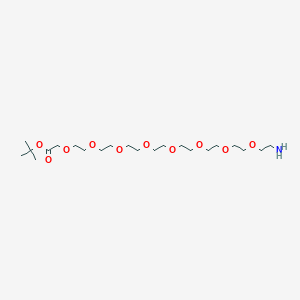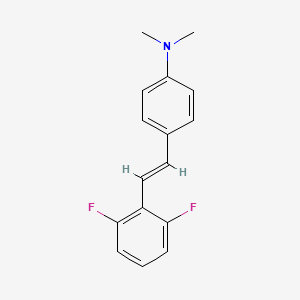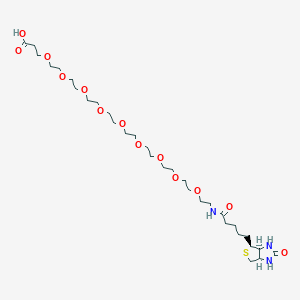
Biotin-PEG9-CH2CH2COOH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biotin-PEG9-CH2CH2COOH: is a compound that combines biotin, a polyethylene glycol (PEG) chain with nine ethylene glycol units, and a carboxylic acid group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG9-CH2CH2COOH typically involves the following steps:
Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with a PEG chain containing a terminal amine group (PEG9-NH2) to form Biotin-PEG9-NH2.
Carboxylation: Finally, the terminal amine group of Biotin-PEG9-NH2 is converted to a carboxylic acid group using a carboxylation reagent such as succinic anhydride, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of Biotin: Large quantities of biotin are activated using NHS or similar reagents.
PEGylation in Bulk: The activated biotin is reacted with PEG9-NH2 in large reactors.
Carboxylation in Bulk: The resulting Biotin-PEG9-NH2 is carboxylated using succinic anhydride or similar reagents in large-scale reactors.
化学反应分析
Types of Reactions:
Substitution Reactions: Biotin-PEG9-CH2CH2COOH can undergo substitution reactions where the carboxylic acid group reacts with amines to form amides.
Esterification Reactions: The carboxylic acid group can react with alcohols to form esters.
Conjugation Reactions: The biotin moiety can form strong non-covalent interactions with avidin or streptavidin proteins.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Esterification Reactions: Common reagents include alcohols and catalysts like sulfuric acid.
Conjugation Reactions: Avidin or streptavidin proteins are commonly used.
Major Products:
Amides: Formed from substitution reactions with amines.
Esters: Formed from esterification reactions with alcohols.
Biotin-Avidin Complexes: Formed from conjugation reactions with avidin or streptavidin.
科学研究应用
Chemistry: Biotin-PEG9-CH2CH2COOH is used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and for developing targeted therapies.
Biology: In biological research, this compound is used to create biotinylated molecules that can be easily detected and purified using avidin or streptavidin-based methods.
Medicine: In medical research, PROTACs containing this compound are being explored as potential treatments for various diseases, including cancer and neurodegenerative disorders.
Industry: In the biotechnology industry, this compound is used in the development of diagnostic assays and therapeutic agents.
作用机制
Biotin-PEG9-CH2CH2COOH functions as a linker in PROTACs, which work by recruiting an E3 ubiquitin ligase to the target protein. This leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The biotin moiety allows for easy detection and purification, while the PEG chain provides flexibility and solubility to the PROTAC molecule .
相似化合物的比较
Biotin-PEG4-CH2CH2COOH: A shorter PEG chain version of Biotin-PEG9-CH2CH2COOH.
Biotin-PEG12-CH2CH2COOH: A longer PEG chain version of this compound.
Biotin-PEG9-NH2: Similar structure but with a terminal amine group instead of a carboxylic acid group.
Uniqueness: this compound is unique due to its optimal PEG chain length, which provides a balance between flexibility and solubility, making it highly effective as a linker in PROTACs. The carboxylic acid group allows for easy conjugation with various molecules, enhancing its versatility in research and industrial applications .
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H57N3O13S/c35-28(4-2-1-3-27-30-26(25-48-27)33-31(38)34-30)32-6-8-40-10-12-42-14-16-44-18-20-46-22-24-47-23-21-45-19-17-43-15-13-41-11-9-39-7-5-29(36)37/h26-27,30H,1-25H2,(H,32,35)(H,36,37)(H2,33,34,38)/t26-,27-,30-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAAADCCSCBMMI-VWYPKUQYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H57N3O13S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

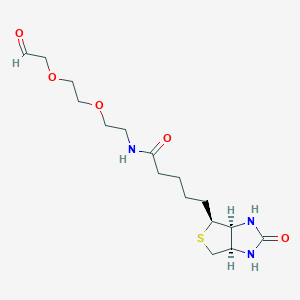
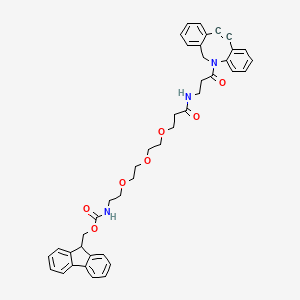
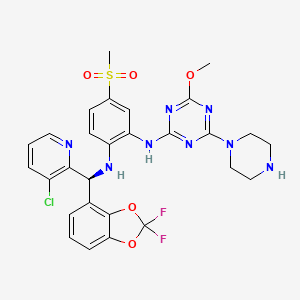
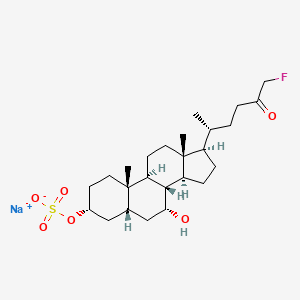
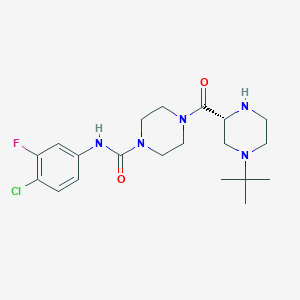
![N-[2-(3,3-difluoropyrrolidin-1-yl)-6-pyrrolidin-3-ylpyrimidin-4-yl]-1-propan-2-ylpyrazolo[4,3-c]pyridin-6-amine](/img/structure/B8104000.png)
